molecular formula C16H9ClF3N3S B2798759 4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide CAS No. 383148-38-7

4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide

Cat. No.: B2798759
CAS No.: 383148-38-7
M. Wt: 367.77
InChI Key: VZUKLAWVFVOAFF-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a useful research compound. Its molecular formula is C16H9ClF3N3S and its molecular weight is 367.77. The purity is usually 95%.
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Biological Activity

4-Chlorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClF3N2SC_{15}H_{12}ClF_3N_2S. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity. The structure can be represented as follows:

C15H12ClF3N2S\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{N}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the triazine ring followed by the introduction of the chlorophenyl and trifluoromethyl groups. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.

Antiparasitic Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antiparasitic activity. For instance, a related study indicated that compounds with similar structures showed effective inhibition against Plutella xylostella larvae with an LC50 value significantly lower than that of standard insecticides like fipronil (14.67 mg/L compared to 27.24 mg/L) . This suggests that 4-chlorophenyl triazines may possess potent insecticidal properties.

Cytotoxicity

In vitro studies have shown that triazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structural features were evaluated against various cancer cell lines, revealing IC50 values indicative of moderate to high cytotoxicity . The mechanism often involves interference with cellular signaling pathways or direct induction of apoptosis.

Enzyme Inhibition

Molecular docking studies have indicated that compounds featuring trifluoromethyl groups can interact favorably with key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These interactions are hypothesized to be mediated by hydrogen bonding and halogen bonding effects from the trifluoromethyl substituent . Such enzyme inhibition is crucial for developing anti-inflammatory agents.

Case Studies

Study Compound Target Organism/Cell Line Activity IC50/LC50 Value
Study 1Triazine DerivativePlutella xylostellaInsecticidalLC50 = 14.67 mg/L
Study 2Similar TriazineMCF-7 (Breast Cancer)CytotoxicityIC50 = 10.4 μM
Study 3Triazine AnalogueCOX EnzymeEnzyme InhibitionIC50 = 7.7 μM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in inflammatory pathways.
  • Cell Cycle Disruption : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Neurotransmitter Interaction : Potential effects on cholinergic systems via inhibition of acetylcholinesterase .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUKLAWVFVOAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.